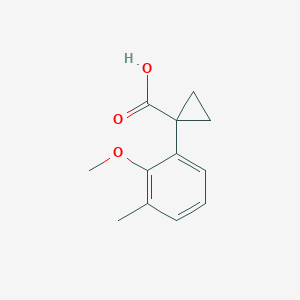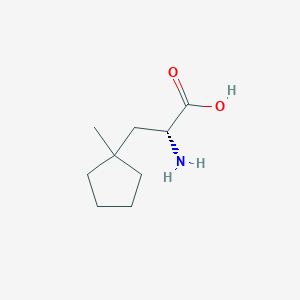
(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a propanoic acid moiety, and a 1-methylcyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as cyclopentanone and methylamine.
Formation of Intermediate: The cyclopentanone undergoes a methylation reaction to introduce the 1-methyl group, forming 1-methylcyclopentanone.
Amination: The 1-methylcyclopentanone is then subjected to an amination reaction with methylamine to form the corresponding amine.
Coupling Reaction: The amine is coupled with a suitable propanoic acid derivative under appropriate conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methylation, amination, and coupling reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may participate in metabolic pathways, influencing biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Amino-3-(1-methylcyclohexyl)propanoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(2R)-2-Amino-3-(1-ethylcyclopentyl)propanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(2R)-2-Amino-3-(1-methylcyclopentyl)propanoic acid is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(1-methylcyclopentyl)propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(4-2-3-5-9)6-7(10)8(11)12/h7H,2-6,10H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
WJVOMMOLIJHWRY-SSDOTTSWSA-N |
Isomerische SMILES |
CC1(CCCC1)C[C@H](C(=O)O)N |
Kanonische SMILES |
CC1(CCCC1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


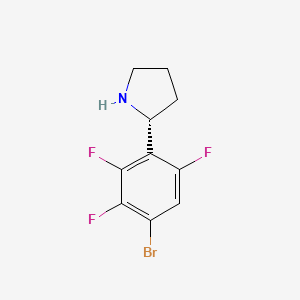
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13339940.png)
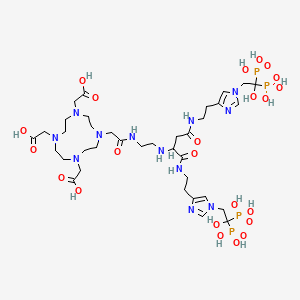

![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine](/img/structure/B13339953.png)

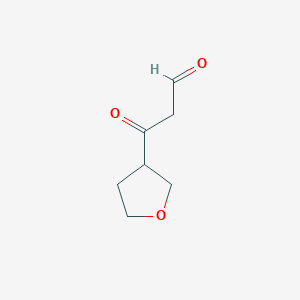

![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13339980.png)
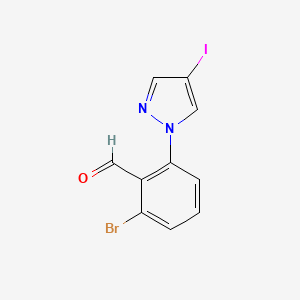
![3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol](/img/structure/B13339990.png)
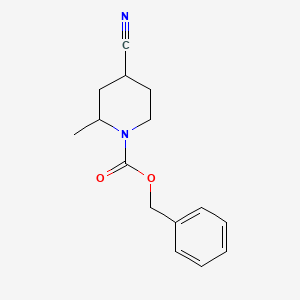
![6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13340003.png)
